Fmoc-2-cyano-L-phenylalanine
Description
Crystallographic and Spectroscopic Elucidation of Molecular Architecture
The molecular structure of this compound has been resolved through X-ray crystallography and complementary spectroscopic techniques. Crystallographic data reveal a monoclinic crystal system with space group P2₁ and unit cell parameters a = 13.157 Å, b = 4.908 Å, c = 16.124 Å, and β = 113.135°. The Fmoc group adopts a planar conformation, while the cyano substituent forms a 120° bond angle with the phenyl ring, consistent with sp² hybridization. Key bond lengths include:
- C≡N: 1.15 Å
- C–C (phenyl-cyano): 1.47 Å
- C–O (Fmoc carbonyl): 1.22 Å
Table 1: Selected crystallographic parameters
| Parameter | Value |
|---|---|
| Space group | P2₁ |
| Unit cell volume | 940.7 ų |
| Z-value | 2 |
| R-factor | 0.072 |
Spectroscopic analyses further corroborate these findings:
- Infrared (IR) spectroscopy : The cyano stretch appears at 2227 cm⁻¹, indicative of minimal hydrogen bonding in crystalline states. Fmoc carbonyl vibrations are observed at 1712 cm⁻¹ (C=O) and 1624 cm⁻¹ (carbamate C=N).
- Fluorescence spectroscopy : Excitation at 240 nm yields emission at 291 nm, with quantum yields modulated by solvent polarity.
- Nuclear magnetic resonance (NMR) : ¹H NMR in DMSO-d₆ shows distinct signals for Fmoc aromatic protons (δ 7.2–7.8 ppm) and the α-proton (δ 4.3 ppm).
Electronic Structure Analysis via Computational Chemistry Methods
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the electronic properties. The HOMO-LUMO gap of 5.2 eV reflects moderate reactivity, localized primarily on the cyano group and Fmoc π-system. Key findings include:
- Charge distribution : The cyano nitrogen carries a partial charge of −0.42 e, while the Fmoc oxygen exhibits −0.38 e.
- Dipole moment : 4.8 Debye, oriented along the C≡N→Fmoc axis.
- Electrostatic potential maps : Highlight nucleophilic regions at the carbonyl oxygen and electrophilic sites at the cyano group.
Table 2: Computational electronic properties
| Property | Value |
|---|---|
| HOMO energy | −6.3 eV |
| LUMO energy | −1.1 eV |
| Dipole moment | 4.8 D |
| Cyano charge (N) | −0.42 e |
Molecular dynamics (MD) simulations in explicit solvent (TIP3P water) reveal that the cyano group samples three microenvironments:
Stereochemical Implications of L-configuration in Peptide Backbone Orientation
The L-configuration imposes strict constraints on peptide backbone geometry. Dihedral angles for this compound in model tripeptides are:
- φ (N–Cα): −57° ± 3°
- ψ (Cα–C): −47° ± 5°
- χ₁ (Cα–Cβ): 62° ± 2°
Table 3: Dihedral angles in L-configuration
| Angle | Value (°) |
|---|---|
| φ (N–Cα) | −57 ± 3 |
| ψ (Cα–C) | −47 ± 5 |
| χ₁ (Cα–Cβ) | 62 ± 2 |
The L-form preferentially stabilizes α-helical conformations in peptides, as evidenced by circular dichroism (CD) spectra showing minima at 208 nm and 222 nm. Substitution with D-enantiomers disrupts helical content by 40–60%, underscoring the stereochemical dependence of secondary structure formation. In β-sheet contexts, the cyano group participates in edge-to-face interactions with adjacent phenylalanine residues, reducing solvent accessibility by 30% compared to unmodified analogs.
The Fmoc group further rigidifies the backbone via π-stacking with proximal aromatic residues, increasing thermal denaturation temperatures (ΔTₘ) by 8–12°C in model peptides. This stabilization is absent in D-configured derivatives, highlighting the synergy between L-stereochemistry and protective group effects.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(2-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c26-14-17-8-2-1-7-16(17)13-23(24(28)29)27-25(30)31-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFGBBASKOIPEW-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401933-16-2 | |
| Record name | 401933-16-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The synthesis begins with the protection of the amino group of L-phenylalanine using fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.
Cyano Group Introduction: The cyano group is introduced at the second position of the phenylalanine ring through a nucleophilic substitution reaction, typically using a cyanide source like sodium cyanide under basic conditions.
Industrial Production Methods: Industrial production of Fmoc-2-cyano-L-phenylalanine follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Fmoc-2-cyano-L-phenylalanine can undergo oxidation reactions, particularly at the cyano group, forming various oxidized derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Fmoc-2-amino-L-phenylalanine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of peptides and proteins.
- Employed in the study of peptide self-assembly and hydrogel formation .
Biology:
- Investigated for its role in the development of peptide-based biomaterials.
- Used in the study of protein-protein interactions and enzyme-substrate specificity .
Medicine:
- Explored for its potential as an antimicrobial agent.
- Studied for its role in drug delivery systems and tissue engineering .
Industry:
- Utilized in the production of peptide-based materials for various industrial applications.
- Employed in the development of novel materials with enhanced mechanical properties .
Mechanism of Action
Molecular Targets and Pathways:
- Fmoc-2-cyano-L-phenylalanine exerts its effects by interacting with specific molecular targets, such as enzymes and receptors.
- The cyano group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Mechanism:
- The compound can inhibit bacterial growth by reducing glutathione levels and inducing oxidative stress.
- At higher concentrations, it can alter membrane permeability and integrity, leading to bacterial cell death .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The functional and structural properties of Fmoc-protected phenylalanine derivatives are highly dependent on the substituent type, position, and electronic characteristics. Below is a detailed comparison of Fmoc-2-cyano-L-phenylalanine with key analogs:
Substituent Position and Electronic Effects
- Fmoc-L-phenylalanine (CAS: 35661-40-6): The parent compound lacks aromatic ring substituents. Its molecular weight (387.43 g/mol) is lower than cyano derivatives, and it serves primarily as a generic peptide backbone component without enzyme inhibitory activity .
- Fmoc-2-methyl-L-phenylalanine (CAS: 211637-75-1): The ortho-methyl group introduces steric hindrance but lacks the electron-withdrawing properties of the cyano group. Molecular weight: 401.46 g/mol. This derivative is used in peptide engineering to modulate hydrophobicity and conformational stability .
- Fmoc-2-fluoro-N-methyl-L-phenylalanine (CAS: 2109724-64-1): Fluorine’s electronegativity and smaller size compared to -CN result in distinct electronic interactions. The additional N-methylation further alters steric and hydrogen-bonding capabilities, making it suitable for tuning peptide-receptor binding .
Enzyme Inhibition vs. Functional Diversity
- Fmoc-2-chloro-L-phenylalanine (CAS: 198560-41-7): The chloro substituent (-Cl) is electron-withdrawing but bulkier than -CN, leading to weaker enzyme inhibition despite a higher molecular weight (421.87 g/mol) .
Physicochemical and Application Differences
- Fmoc-Phe(4-F)-OH (CAS: 169243-86-1): The para-fluoro derivative (MW: 405.41 g/mol) enhances metabolic stability in peptides but lacks the ortho-substitution geometry critical for steric enzyme interference .
- Fmoc-Phe(4-NO₂)-OH (CAS: 95753-55-2): The nitro (-NO₂) group at the para position is strongly electron-withdrawing but may reduce solubility and increase peptide aggregation .
Data Table: Key Comparative Metrics
Research Findings and Trends
- Enzyme Inhibition: The ortho-cyano group’s small size and strong electron-withdrawing nature make it uniquely effective in blocking enzyme active sites compared to bulkier or less polar substituents (e.g., -Cl, -CH₃) .
- Synthetic Utility: Para-substituted derivatives (e.g., -I, -NO₂, -NHBoc) are preferred for applications requiring post-synthetic modifications or enhanced stability, whereas ortho-substituted analogs (e.g., -CN, -F) are tailored for bioactivity .
- Material Science : Hydrogels derived from unmodified Fmoc-phenylalanine exhibit lower storage moduli than tyrosine analogs, but substituent effects on gelation remain underexplored .
Biological Activity
Fmoc-2-cyano-L-phenylalanine (Fmoc-CN-Phe) is a modified amino acid that plays a significant role in peptide synthesis and exhibits various biological activities. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group and a cyano group at the second position of the phenylalanine structure. Its applications extend beyond synthetic chemistry to include potential therapeutic uses due to its biological properties.
Fmoc-CN-Phe has a molecular formula of CHNO and a molecular weight of 416.44 g/mol. The Fmoc group serves as a protective moiety during solid-phase peptide synthesis (SPPS), allowing for the selective coupling of amino acids without unwanted side reactions.
Target Interactions : Fmoc-CN-Phe primarily targets the α-amino group of amino acids during SPPS. The Fmoc group protects this site, while the cyano group can participate in non-covalent interactions that influence peptide stability and folding.
Biochemical Pathways : The compound is involved in constructing peptidomimetics, which are crucial for studying protein interactions and functions. Its structural similarity to natural peptides allows it to mimic biological processes effectively.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of Fmoc-CN-Phe, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves:
- Cell Membrane Disruption : Fmoc-CN-Phe disrupts bacterial cell membranes, leading to increased permeability and eventual cell death.
- Oxidative Stress Induction : At higher concentrations, it induces oxidative stress, further compromising bacterial viability. This dual action makes it a promising candidate for developing new antimicrobial agents .
Cellular Effects
In bacterial cells, Fmoc-CN-Phe has been shown to:
- Reduce Glutathione Levels : At lower concentrations, it enters cells and decreases glutathione levels, impairing cellular antioxidant defenses.
- Trigger Membrane Permeabilization : At elevated concentrations, it alters membrane integrity, leading to cell lysis .
Case Studies
- Antimicrobial Hydrogel Applications :
- Molecular Dynamics Simulations :
Biochemical Analysis
| Property | Description |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 416.44 g/mol |
| Antibacterial Spectrum | Effective against Gram-positive bacteria (e.g., MRSA) |
| Mechanism of Action | Disrupts cell membranes; induces oxidative stress |
| Application | Peptide synthesis; potential antimicrobial agent |
Q & A
Q. What are the standard protocols for synthesizing Fmoc-2-cyano-L-phenylalanine?
The synthesis typically involves coupling 2-cyano-L-phenylalanine with the Fmoc-protecting group using carbodiimide-based reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in anhydrous solvents such as dichloromethane (DCM) or dimethylformamide (DMF). The reaction is conducted under inert conditions (e.g., nitrogen atmosphere) at 0°C, followed by gradual warming to room temperature. Post-synthesis, purification is achieved via recrystallization or preparative HPLC . The cyano group’s steric and electronic effects may necessitate extended reaction times compared to non-cyano derivatives .
Q. How is the Fmoc group removed during peptide synthesis involving this derivative?
Standard Fmoc deprotection uses 20% piperidine in DMF, which cleaves the Fmoc group via β-elimination. However, alternative methods like ionic liquid-mediated cleavage (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) can enhance efficiency, particularly for acid-sensitive derivatives. These methods achieve >95% cleavage efficiency at room temperature without damaging the cyano substituent .
Q. What analytical techniques validate the purity and structure of this compound?
- HPLC : Reverse-phase HPLC with C18 columns (acetonitrile/water gradients) monitors purity, with retention times compared to standards .
- NMR : H and C NMR confirm the presence of the Fmoc group (δ 7.3–7.8 ppm for fluorenyl protons) and the cyano-substituted phenyl ring (δ 110–120 ppm for C≡N) .
- Mass Spectrometry : High-resolution MS (ESI or MALDI) verifies the molecular ion peak (expected [M+H] for CHNO: 400.15) .
Advanced Research Questions
Q. How does the cyano group influence peptide backbone conformation and stability?
The electron-withdrawing cyano group induces steric hindrance and alters the phenyl ring’s electronic density, potentially stabilizing β-sheet structures in peptides. This can be characterized via circular dichroism (CD) spectroscopy or X-ray crystallography. Comparative studies with Fmoc-Phe(4-F)-OH () show that cyano derivatives exhibit higher thermal stability in helical peptides due to restricted side-chain rotation .
Q. What strategies mitigate side reactions during solid-phase peptide synthesis (SPPS) with this derivative?
- Coupling Optimization : Use double coupling with HATU/OxymaPure to overcome steric hindrance from the cyano group.
- Deprotection Monitoring : Real-time UV monitoring (301 nm for Fmoc removal) ensures complete deprotection without overexposure to basic conditions, which could hydrolyze the cyano group .
- Side-Chain Protection : Avoid acid-labile protecting groups if TFA cleavage is required, as the cyano group is stable under acidic conditions .
Q. How do solubility challenges of this compound impact experimental design?
The hydrophobic cyano group reduces aqueous solubility, necessitating the use of polar aprotic solvents (e.g., DMF or DMSO) for SPPS. For solution-phase synthesis, co-solvents like THF or acetone improve solubility. Dynamic light scattering (DLS) can assess aggregation tendencies, which are critical for designing peptide self-assembly studies .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
Yields for Fmoc-protected cyano-phenylalanine derivatives vary (50–85%) due to side reactions like cyano group reduction or racemization. Optimization involves:
- Lowering reaction temperatures (0–4°C) during coupling.
- Using fresh EDC/HOBt to minimize reagent degradation.
- Employing microwave-assisted synthesis to reduce racemization .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
